molecular formula C13H18N2O3 B1381935 tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate CAS No. 1350739-00-2

tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate

Cat. No. B1381935
M. Wt: 250.29 g/mol
InChI Key: IJBUVRBRQKQRER-UHFFFAOYSA-N
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Description

“tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate” is a chemical compound with the CAS Number: 928118-19-8 . It has a molecular weight of 264.32 . The IUPAC name for this compound is tert-butyl 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethylcarbamate .


Molecular Structure Analysis

The InChI code for “tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate” is 1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-12-11(8-10)15-6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Subheading Neuroprotective Properties of Benzoxazine Derivatives

Benzoxazine derivatives, such as the ones closely related to tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate, have demonstrated significant neuroprotective properties. For instance, certain 8-alkylamino-1,4-benzoxazines have shown the ability to prevent a decrease in ATP levels caused by hypoxia in astrocytes and have acted as potent neuroprotective agents against brain damage models relevant to cerebral palsy (Largeron et al., 2001).

Anticancer Activity

Subheading Potential in Cancer Therapy

Certain N-aryl-N'-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas with tert-butyl groups have shown notable antiproliferative activity against glioma cell types. These compounds have been identified as novel histone deacetylase class III inhibitors, targeting sirtuins, and have demonstrated the potential in inhibiting the growth of drug-resistant cancer cell models and in 3D glioblastoma spheroids models (Schnekenburger et al., 2017).

Serotonin Receptor Antagonism

Subheading Serotonin Receptor Antagonistic Activity

3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, structurally similar to tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate, have shown potent serotonin-3 (5-HT3) receptor antagonistic activities. These compounds have demonstrated high affinity for 5-HT3 receptors and prolonged antagonistic activity, which may have implications in various therapeutic areas (Kuroita et al., 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-9-4-5-11-10(8-9)14-6-7-17-11/h4-5,8,14H,6-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBUVRBRQKQRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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